ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.1117915 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Mode of Action
Compounds with similar structures have been used as atp-mimetic kinase inhibitors . They interact with the hinge region of their kinase: the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
Compounds with similar structures have been developed into highly potent inhibitors of the kinase grk2 . Kinases play a crucial role in cellular signaling, and their inhibition can have profound effects on cell function.
Result of Action
As a potential kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to changes in cell function .
Properties
IUPAC Name |
ethyl 2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-3-24-19(23)17-15-9-10-21(11-14-7-5-4-6-8-14)12-16(15)25-18(17)20-13(2)22;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQDBVHMPFTJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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